molecular formula C5H12N2 B057296 (2S)-Pyrrolidin-2-ylmethylamine CAS No. 69500-64-7

(2S)-Pyrrolidin-2-ylmethylamine

Cat. No. B057296
CAS RN: 69500-64-7
M. Wt: 100.16 g/mol
InChI Key: AUKXFNABVHIUAC-YFKPBYRVSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (2S)-Pyrrolidin-2-ylmethylamine involves multi-component catalysis and cascade reactions. For example, a multi-component tether catalysis protocol has been developed for the synthesis of highly functionalized pyrroles, demonstrating the utility of related pyrrolidin-2-ylmethylamine structures in complex organic syntheses (Li et al., 2019). Such methodologies highlight the compound's role in facilitating the introduction of pyridin-2-ylmethyl structures into heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of (2S)-Pyrrolidin-2-ylmethylamine derivatives and related compounds can be explored through the synthesis and characterization of various metal complexes. The coordination chemistry of these compounds reveals their ability to form stable complexes with metals, which is crucial for understanding their reactivity and potential applications in catalysis and material science. For instance, complexes of the type trans-[Co(III)(bpb)(amine)2]X have been synthesized and characterized, revealing insights into their molecular structure through X-ray crystallography (Amirnasr et al., 2002).

Chemical Reactions and Properties

(2S)-Pyrrolidin-2-ylmethylamine and its derivatives participate in a variety of chemical reactions, showcasing their chemical versatility. These reactions include chelation-assisted transformations and multicomponent reactions that lead to the synthesis of maleimide derivatives and quinoline derivatives, indicating the compound's utility in constructing complex molecular architectures with significant biological and material applications (Inoue et al., 2007).

Physical Properties Analysis

The physical properties of (2S)-Pyrrolidin-2-ylmethylamine and its derivatives are crucial for their application in various fields. These properties are influenced by the molecular structure and the nature of substituents in the compound. Studies on the synthesis, characterization, and application of these compounds help in understanding their solubility, stability, and reactivity, which are essential for their practical applications.

Chemical Properties Analysis

The chemical properties of (2S)-Pyrrolidin-2-ylmethylamine derivatives, such as reactivity, stereoselectivity, and catalytic activity, are of great interest. These properties are explored through the synthesis of optically active triamines and their complexes, which exhibit specific behaviors in solution and solid-state, demonstrating the compound's potential in stereoselective synthesis and catalysis (Bernauer et al., 1993).

Scientific Research Applications

  • Pyrrolidine Synthesis and Applications:

    • Pyrrolidines are crucial in medicine, industry, and modern science. For instance, they are used in the synthesis of dyes and agrochemical substances. The study of pyrrolidines, including (2S)-Pyrrolidin-2-ylmethylamine, is significant for their potential polar nature and mild reaction conditions, leading to various derivatives useful in multiple sectors (Żmigrodzka et al., 2022).
  • Biological Activities of Derivatives:

    • Tetrahydrofuran-2-ylmethylamines, related to pyrrolidin-2-ylmethylamine, have been synthesized and tested for their in vitro affinity for nicotinic acetylcholine receptor subtypes. Compounds containing pyrrolidine showed significant biological activity, demonstrating the importance of this compound in neuroscience research (Limbeck & Gündisch, 2003).
  • Synthesis and Coordination Chemistry:

    • Derivatives of pyrrolidine have been used in luminescent lanthanide compounds for biological sensing and in iron complexes showing unusual thermal and photochemical spin-state transitions. This highlights the versatility of pyrrolidines in chemistry and materials science (Halcrow, 2005).
  • Chemical Transformations Involving Pyrrolidine Derivatives:

    • Reactions involving pyrrolidin-2-ylmethylamine derivatives have been explored in the context of catalytic processes, such as the Rh-catalyzed carbonylation of alkynes. This research contributes to the field of organic synthesis and catalysis (Inoue, Fukumoto, & Chatani, 2007).
  • Asymmetric Synthesis and Medicinal Applications:

    • Asymmetric synthesis of pyrrolidine derivatives has been extensively studied, highlighting their importance in pharmaceuticals and bioactive compounds. For example, pyrrolidine-based compounds have been used in asymmetric catalysis and medicinal chemistry, demonstrating their significant role in drug development and organic synthesis (Turnpenny & Chemler, 2014).

properties

IUPAC Name

[(2S)-pyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-4-5-2-1-3-7-5/h5,7H,1-4,6H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKXFNABVHIUAC-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-Pyrrolidin-2-ylmethylamine

CAS RN

69500-64-7
Record name (S)-(+)-2-(Aminomethyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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